
N-(2-Bromoethyl)-2,4-difluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ブロモエチル)-2,4-ジフルオロベンゼンスルホンアミドは、スルホンアミド類に属する有機化合物です。この化合物は、窒素原子にブロモエチル基が結合し、ベンゼン環に2つのフッ素原子が結合していることを特徴としています。さまざまな化学反応に使用されており、特に化学と生物学の分野における科学研究で応用されています。
準備方法
合成経路と反応条件
N-(2-ブロモエチル)-2,4-ジフルオロベンゼンスルホンアミドの合成は、通常、2,4-ジフルオロベンゼンスルホニルクロリドと2-ブロモエチルアミンの反応を含みます。反応は、反応中に生成される塩酸を中和するために、トリエチルアミンなどの塩基の存在下で行われます。反応混合物は通常、室温で数時間撹拌され、反応物の完全な変換を目的の生成物に確保します。
工業生産方法
N-(2-ブロモエチル)-2,4-ジフルオロベンゼンスルホンアミドの工業生産は、同様の合成経路に従いますが、より大規模です。反応条件は、収率と純度を最大化するために最適化されます。連続フロー反応器と自動システムの使用は、一貫性と品質を維持しながら、生産の拡大に役立ちます。
化学反応の分析
反応の種類
N-(2-ブロモエチル)-2,4-ジフルオロベンゼンスルホンアミドは、次のようなさまざまな種類の化学反応を起こします。
求核置換反応: ブロモエチル基は、アミン、チオール、アルコールなどの求核剤によって置換され得ます。
酸化反応: この化合物は、スルホン酸または他の酸化された誘導体を生成するために酸化され得ます。
還元反応: 還元反応により、スルホンアミド基をアミンまたは他の還元された形態に変換することができます。
一般的な試薬と条件
求核置換反応: 一般的な試薬には、アジ化ナトリウム、チオシアン酸カリウム、1級アミンが含まれます。反応は通常、ジメチルホルムアミド (DMF) やジメチルスルホキシド (DMSO) などの極性非プロトン性溶媒中で、高温で行われます。
酸化反応: 過酸化水素、過マンガン酸カリウム、三酸化クロムなどの酸化剤が、酸性または塩基性条件下で使用されます。
還元反応: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が、無水条件下で使用されます。
生成される主な生成物
求核置換反応: 生成物には、置換スルホンアミド、チオール、エーテルが含まれます。
酸化反応: 生成物には、スルホン酸やその他の酸化された誘導体などがあります。
還元反応: 生成物には、1級アミンや化合物のその他の還元された形態などがあります。
科学研究への応用
N-(2-ブロモエチル)-2,4-ジフルオロベンゼンスルホンアミドは、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。その反応性は、有機合成において貴重な中間体となっています。
生物学: この化合物は、酵素阻害とタンパク質修飾の研究に使用されます。生物学的経路とメカニズムを調査するためのプローブとして機能します。
医学: 潜在的な治療用途の研究には、薬物開発のための前駆体としての使用が含まれます。生物学的分子を修飾する能力により、新しい医薬品設計の候補となっています。
工業: この化合物は、特殊化学品や材料の製造に使用されます。そのユニークな特性により、さまざまな産業用途に適しています。
科学的研究の応用
N-(2-Bromoethyl)-2,4-difluorobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein modification. It can act as a probe to investigate biological pathways and mechanisms.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development. Its ability to modify biological molecules makes it a candidate for designing new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
作用機序
N-(2-ブロモエチル)-2,4-ジフルオロベンゼンスルホンアミドの作用機序は、生物学的分子との相互作用を含みます。ブロモエチル基は、タンパク質や酵素上の求核性部位と共有結合を形成し、その活性の阻害や修飾につながります。スルホンアミド基は、酵素の活性部位と相互作用し、その機能に影響を与えます。フッ素原子は、化合物の安定性と反応性を高め、生物学的標的の強力な阻害剤または修飾剤となっています。
類似化合物の比較
類似化合物
- N-(2-ブロモエチル)フタルイミド
- N-(2-ブロモエチル)-4-フルオロベンゼンスルホンアミド
- N-(2-ブロモエチル)-2,4-ジクロロベンゼンスルホンアミド
ユニークさ
N-(2-ブロモエチル)-2,4-ジフルオロベンゼンスルホンアミドは、ベンゼン環に2つのフッ素原子が存在するため、ユニークです。この構造的特徴は、異なる置換基を持つ類似の化合物と比較して、反応性と安定性を高めています。フッ素原子はまた、化合物の電子特性に影響を与え、特定の化学的および生物学的用途でより効果的にしています。
類似化合物との比較
Similar Compounds
- N-(2-Bromoethyl)phthalimide
- N-(2-Bromoethyl)-4-fluorobenzenesulfonamide
- N-(2-Bromoethyl)-2,4-dichlorobenzenesulfonamide
Uniqueness
N-(2-Bromoethyl)-2,4-difluorobenzenesulfonamide is unique due to the presence of two fluorine atoms on the benzene ring. This structural feature enhances its reactivity and stability compared to similar compounds with different substituents. The fluorine atoms also influence the compound’s electronic properties, making it more effective in certain chemical and biological applications.
特性
分子式 |
C8H8BrF2NO2S |
|---|---|
分子量 |
300.12 g/mol |
IUPAC名 |
N-(2-bromoethyl)-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C8H8BrF2NO2S/c9-3-4-12-15(13,14)8-2-1-6(10)5-7(8)11/h1-2,5,12H,3-4H2 |
InChIキー |
WTGYPBGSINVZPN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)F)S(=O)(=O)NCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


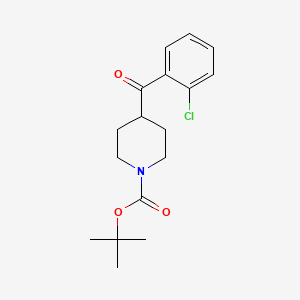

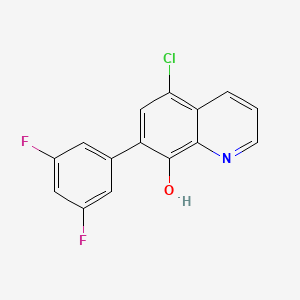

![Benzamide, N-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-](/img/structure/B11835997.png)
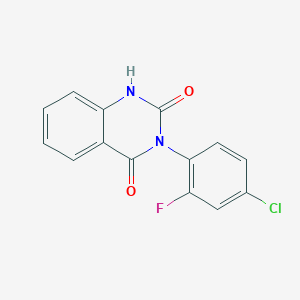
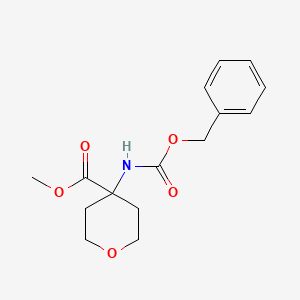
![2-[(2-Chloro-6-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11836019.png)
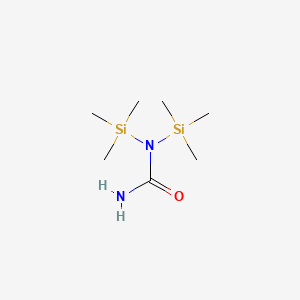
![5-(tert-Butoxycarbonyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B11836032.png)


![(R)-4-(2-(1-Hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanone](/img/structure/B11836056.png)

